molecular formula C17H24FNO3 B13207386 tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate

Cat. No.: B13207386
M. Wt: 309.4 g/mol
InChI Key: IFFRFCYNQJUJLY-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is a chemical compound with the molecular formula C 17 H 24 FNO 3 and a molecular weight of 309.38 g/mol . It is supplied with a high level of purity (95%) for research and development applications . This product is intended for scientific research purposes only and is not intended for diagnostic, therapeutic, or personal use . This compound belongs to a class of molecules that are of significant interest in medicinal chemistry. Structurally, it features a carbamate protecting group (Boc) and a fluorophenyl ketone moiety. Related compounds containing similar 1,3-disubstituted urea and carbamate frameworks have been identified as potent inhibitors of human soluble epoxide hydrolase (sEH), a therapeutic target for conditions such as pain and inflammation . Furthermore, the tert-butyl ester group is a common structural feature used in prodrug development to enhance metabolic stability and improve pharmacokinetic properties, as demonstrated in recent research on glutamine antagonist prodrugs . Researchers can utilize this reagent as a versatile molecular building block for the synthesis of more complex bioactive molecules, including unsymmetrical diureas and compounds designed for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-11-6-4-5-10-15(20)13-8-7-9-14(18)12-13/h7-9,12H,4-6,10-11H2,1-3H3,(H,19,21)

InChI Key

IFFRFCYNQJUJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Oxohexyl Fluorophenyl Intermediate

Step A1: Synthesis of 6-(3-fluorophenyl)-6-oxohexyl Derivative

  • Method: The backbone is typically synthesized via aldol condensation or Grignard reactions involving 3-fluorobenzaldehyde and suitable hexanoyl derivatives.
  • Reaction Conditions:
    • Use of Grignard reagents derived from 3-fluorophenylmagnesium bromide reacting with hexanoyl chloride.
    • Temperature: -78°C to room temperature for controlled addition.
    • Solvent: Anhydrous tetrahydrofuran (THF).

Data Table 1: Synthesis of Fluorophenyl-Containing Intermediate

Step Reagents Conditions Yield Notes
A1 3-Fluorobenzaldehyde + hexanoyl chloride Grignard reagent, 0°C to RT 75-85% Formation of β-keto ester intermediate

Carbamate Formation

Step B1: Activation of the Hexyl Ketone

  • Conversion of the ketone to a suitable amino derivative via reduction or amination .
  • Method: Use of ammonia or primary amines under catalytic conditions to generate aminohexyl intermediates.

Step B2: Introduction of the Carbamate Group

  • Method: Reacting the aminohexyl derivative with tert-butyl chloroformate (Boc anhydride) or tert-butyl isocyanate .
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) or ethyl acetate .
    • Base: Triethylamine (TEA) or pyridine to scavenge HCl.
    • Temperature: 0°C to RT.

Data Table 2: Carbamate Formation

Step Reagents Conditions Yield Notes
B2 tert-Butyl chloroformate DCM, TEA, 0°C to RT 80-90% Selective Boc protection of amine

Final Assembly and Purification

  • The final compound is purified through column chromatography or recrystallization .
  • Optional: Further functionalization or purification steps to enhance purity.

Alternative Green and Cost-Effective Routes

Recent patents and literature emphasize eco-friendly methodologies :

  • Use of Micellar Catalysis: Employing aqueous micellar systems to reduce organic solvent use during carbamate formation.
  • Catalytic Approaches: Palladium-catalyzed amidation of aryl halides with tert-butyl carbamate, enabling milder conditions and higher selectivity.
  • Biocatalytic Methods: Enzymatic amidation for environmentally benign synthesis, although still under development.

Summary of Key Reactions and Conditions

Reaction Step Reagents Solvent Temperature Yield Reference
Grignard addition 3-Fluorobenzaldehyde + hexanoyl chloride THF -78°C to RT 75-85%
Carbamate formation tert-Butyl chloroformate + amine DCM + TEA 0°C to RT 80-90%
Final purification Chromatography - - - -

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their differences are summarized below:

Table 1: Comparative Analysis of Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents IR (C=O stretch, cm⁻¹) Synthesis Highlights
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate C₁₇H₂₃FNO₄ 324.38 3-fluorophenyl, ketone ~1705 (inferred) Likely uses Boc protection
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate C₁₇H₂₄N₂O₅ 336.40 2-nitrophenyl, ketone Not reported Requires nitro-group stability
tert-Butyl (6-hydroxyhexyl)carbamate C₁₁H₂₃NO₃ 217.30 Hydroxyl Not reported Simpler synthesis, polar terminal group
tert-Butyl{(5S)-6-...}carbamate (28) Complex Not reported Quinoline derivatives 1705, 1665 Multi-step synthesis with IR/NMR validation

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group (moderately electron-withdrawing) may enhance metabolic stability compared to the strongly electron-withdrawing 2-nitrophenyl group in . Nitro-substituted derivatives are prone to reduction reactions, limiting their utility in redox-sensitive environments.
  • Polarity : The hydroxyl-terminated analog () exhibits higher polarity, improving aqueous solubility, whereas aromatic analogs (e.g., 3-fluorophenyl) are more lipophilic, favoring membrane permeability .

Spectroscopic and Structural Data

  • IR Spectroscopy : The Boc group’s carbonyl stretch (~1705 cm⁻¹) is consistent across analogs (e.g., , ). Ketone stretches (1665–1705 cm⁻¹) vary slightly with substituent electronics .
  • NMR: reports δ 8.69 ppm for quinoline protons, whereas fluorophenyl protons in the target compound would likely resonate at δ 7.0–7.5 ppm (aromatic region) .

Biological Activity

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is a synthetic organic compound notable for its unique chemical structure, which includes a tert-butyl group and a carbamate functional group. Its molecular formula is C17_{17}H24_{24}FNO3_3 with a molecular weight of approximately 309.4 g/mol. The presence of the fluorophenyl moiety enhances its potential biological activities, making it an interesting subject for pharmacological research.

The compound's synthesis typically involves multi-step reactions that can be scaled for industrial applications. The specific reagents and conditions used during synthesis significantly influence the yield and purity of the final product.

Chemical Structure:

  • Molecular Formula: C17_{17}H24_{24}FNO3_3
  • Molecular Weight: 309.4 g/mol

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in relation to enzyme inhibition and receptor modulation. Its mechanism of action is primarily attributed to its ability to bind to active sites on various biological targets, which can lead to significant therapeutic effects.

Enzyme Interactions

Preliminary studies suggest that this compound can interact with enzymes, potentially acting as an inhibitor or modulator. The fluorophenyl group may serve as a probe for investigating enzyme activity and protein-ligand interactions.

Table 1: Potential Biological Targets of this compound

Target TypeExample Enzymes/ReceptorsMechanism of Action
EnzymesProtein kinases, phosphatasesInhibition/modulation of enzyme activity
ReceptorsGPCRs, nuclear hormone receptorsBinding to active sites, altering signaling pathways

Case Studies

  • Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzyme activities associated with cancer cell proliferation. For instance, it demonstrated a significant reduction in the activity of certain kinases involved in tumor growth.
  • Receptor Modulation : Research has indicated that this compound can modulate receptor activity, particularly in pathways related to inflammation and pain management. Its binding affinity for certain G-protein coupled receptors (GPCRs) suggests potential applications in treating inflammatory diseases.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaSimilarity IndexNotable Biological Activity
Tert-butyl (6-hydrazino-6-oxohexyl)carbamateC11_{11}H23_{23}N3_3O3_30.79Moderate enzyme inhibition
Tert-butyl (4-oxo-4-phenylbutyl)carbamateC15_{15}H21_{21}NO3_30.82Limited receptor interaction
Tert-butyl (4-formylbenzyl)carbamateC16_{16}H21_{21}NO3_30.82Weak anti-inflammatory properties

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